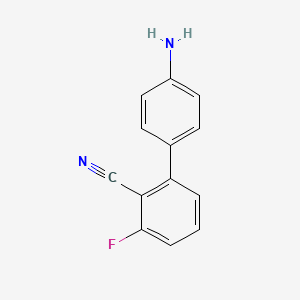

2-(4-Aminophenyl)-6-fluorobenzonitrile

Description

The strategic combination of a fluorinated benzonitrile (B105546) core with an aminophenyl group creates a molecule with significant potential for diverse applications. The interplay between the electron-withdrawing nature of the fluorine and nitrile groups and the electron-donating, nucleophilic character of the amino group sets the stage for unique chemical reactivity and biological interactions.

The incorporation of fluorine into aromatic systems is a widely employed strategy in modern chemical science, particularly in the development of pharmaceuticals and advanced materials. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound effects on the parent molecule.

Fluorination can significantly alter a molecule's:

Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can enhance the in vivo half-life of a drug.

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

pKa: The acidity or basicity of nearby functional groups can be modulated by the strong electron-withdrawing effect of fluorine, which can influence a compound's solubility and pharmacokinetic profile.

The benzonitrile unit itself is a valuable pharmacophore and a versatile synthetic intermediate. The nitrile group can act as a hydrogen bond acceptor and can be chemically transformed into other important functional groups, such as amines, amides, or tetrazoles.

| Property | Impact of Fluorine Substitution | Relevance in Chemical Science |

|---|---|---|

| Electronegativity | Highest among all elements | Influences electronic properties and pKa of the molecule |

| Atomic Radius | Similar to hydrogen | Acts as a bioisostere for hydrogen with minimal steric hindrance |

| Bond Strength (C-F) | Strongest single bond to carbon | Enhances metabolic stability and blocks sites of metabolism |

| Lipophilicity | Increases lipophilicity of the molecule | Improves membrane permeability and bioavailability |

The aminophenyl moiety is a cornerstone in the design of a vast array of functional molecules. The primary amino group attached to a phenyl ring can serve multiple purposes:

Key Pharmacophore: It can act as a crucial hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes and receptors.

Synthetic Handle: The amino group is a versatile nucleophile, readily participating in a wide range of chemical reactions to build more complex molecules. This includes amide bond formation, diazotization, and various coupling reactions.

Modulator of Electronic Properties: As an electron-donating group, the amino moiety influences the electronic character of the aromatic ring, affecting its reactivity and the properties of other substituents.

In medicinal chemistry, the 2-(4-aminophenyl) scaffold is found in numerous biologically active compounds, including potent antitumor agents. For instance, the 2-(4-aminophenyl)benzothiazole core has been identified as a privileged structure with remarkable and selective antitumor properties. bohrium.com

While the individual fluorinated benzonitrile and aminophenyl scaffolds are well-established in chemical research, the specific compound 2-(4-Aminophenyl)-6-fluorobenzonitrile is not extensively documented in publicly available scientific literature. Its structure suggests it would serve as a valuable intermediate in synthetic chemistry.

The likely synthetic route to this compound would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govnih.gov This would typically involve the reaction of 2-amino-6-fluorobenzonitrile (B142694) with a 4-aminophenylboronic acid derivative, or the coupling of a 2-bromo-6-fluorobenzonitrile (B1362393) with 4-aminophenylboronic acid followed by subsequent transformations. The synthesis of the precursor, 2-amino-6-fluorobenzonitrile, can be achieved from the reaction of 2,6-difluorobenzonitrile (B137791) with ammonia.

Given the functionalities present, this compound could be a precursor for:

Novel Heterocycles: The ortho-amino and nitrile groups are positioned for cyclization reactions to form quinazoline (B50416) derivatives, which are known to possess a wide range of biological activities, including anticancer and antimalarial effects. ossila.com

Bioactive Amides and Ureas: The aminophenyl moiety can be readily derivatized to form amides and ureas, which are common functional groups in many approved drugs.

Probes for Chemical Biology: The inherent fluorescence of such aromatic systems could be exploited in the development of probes for biological imaging. chemimpex.com

The most significant research gap concerning this compound is the lack of fundamental characterization and application-focused studies. There is a clear opportunity for the scientific community to explore this molecule's potential.

Key Research Opportunities Include:

Synthesis and Characterization: Development and optimization of a robust synthetic route to this compound, followed by comprehensive characterization of its physicochemical properties (e.g., solubility, stability, spectroscopic data).

Exploratory Synthesis: Utilizing the compound as a building block to generate a library of novel derivatives, particularly fused heterocyclic systems like quinazolines and related structures.

Biological Screening: Systematic evaluation of the synthesized derivatives for a range of biological activities. Given the nature of its scaffolds, screening for anticancer, antimicrobial, and enzyme inhibitory activity would be a logical starting point. bohrium.commdpi.com

Computational Studies: In silico modeling to predict the compound's binding modes with various biological targets and to guide the design of more potent and selective derivatives.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of new chemical entities with potential applications in medicine and materials science. The convergence of two highly significant structural motifs in one molecule provides a strong rationale for its further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-13-3-1-2-11(12(13)8-15)9-4-6-10(16)7-5-9/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXXHIQKEAXIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Aminophenyl 6 Fluorobenzonitrile

Retrosynthetic Analysis and Key Disconnection Strategies for the 2-(4-Aminophenyl)-6-fluorobenzonitrile Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inairitilibrary.comamazonaws.comdeanfrancispress.com For the this compound scaffold, two primary disconnection strategies are considered the most logical.

A second key disconnection involves the carbon-nitrogen (C-N) bond of the amino group. This suggests introducing the amine functionality at a later stage of the synthesis. This can be achieved through the reduction of a nitro group, which is a common and efficient transformation. In this scenario, the precursor would be 2-(4-Nitrophenyl)-6-fluorobenzonitrile. This strategy is particularly useful if the unprotected amine interferes with earlier reaction steps.

Finally, disconnection of the carbon-cyano (C-CN) bond points to methods for introducing the nitrile group onto a pre-existing 2-(4-aminophenyl)-6-fluorophenyl intermediate. This could involve a Sandmeyer reaction from a corresponding aniline (B41778) or a nucleophilic substitution of a suitable leaving group.

Development and Optimization of Multi-Step Synthesis Pathways

Building on the retrosynthetic analysis, several multi-step pathways have been developed. These routes often combine powerful transition-metal-catalyzed reactions with classic aromatic chemistry to achieve the desired product. The order and choice of reactions are critical to avoid unwanted side reactions and ensure high purity of the final compound. lumenlearning.com

The formation of the C-C bond between the two aromatic rings is arguably the most crucial step in the synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the methods of choice for this transformation due to their high efficiency, functional group tolerance, and mild reaction conditions.

In a typical Suzuki coupling approach, 4-aminophenylboronic acid (or a protected version) is reacted with a 2-halo-6-fluorobenzonitrile (where halo is typically Br or I). The reaction is catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or more advanced biarylphosphine ligands (e.g., SPhos, XPhos). A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 2-Bromo-6-fluorobenzonitrile (B1362393) | Electrophile |

| Boronic Acid | 4-(tert-Butoxycarbonylamino)phenylboronic acid | Nucleophile |

| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Source |

| Ligand | SPhos | Stabilizes and activates the catalyst |

| Base | Potassium Phosphate (K₃PO₄) | Activates boronic acid |

| Solvent | Toluene/Water or Dioxane/Water | Reaction Medium |

This table presents a generalized set of conditions. Specific optimizations are typically required for each substrate combination.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings. nih.govlboro.ac.uksoton.ac.uk In the context of synthesizing this compound, SNAr can be employed to introduce the fluorine atom. For example, a precursor like 2,6-dichlorobenzonitrile (B3417380) could undergo a halogen exchange (Halex) reaction with a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). google.com This reaction is often facilitated by a phase-transfer catalyst in a high-boiling polar aprotic solvent. The presence of the electron-withdrawing nitrile group activates the ring towards nucleophilic attack, making this a viable strategy.

The introduction of the primary amine on the phenyl ring is a critical functionalization. A widely used and highly reliable method is the reduction of a nitro group. organic-chemistry.org The synthesis can be designed to use a 4-nitrophenyl precursor, which is then coupled with the fluorobenzonitrile fragment. The resulting 2-(4-nitrophenyl)-6-fluorobenzonitrile intermediate is then subjected to reduction.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This method is clean and high-yielding.

Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C).

Reductive amination, the reaction of a carbonyl compound with an amine followed by reduction, is a versatile method for forming C-N bonds but is more commonly used for synthesizing secondary or tertiary amines rather than introducing a primary aromatic amine. masterorganicchemistry.comcommonorganicchemistry.comjocpr.comnih.gov For this target molecule, nitro reduction remains the most direct approach.

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature, 1-4 atm H₂ |

| Metal/Acid Reduction | Fe, HCl or SnCl₂, HCl | Ethanol/Water solvent, reflux |

This table provides examples of common reduction methods. The choice of reagent depends on the presence of other functional groups in the molecule.

The benzonitrile (B105546) moiety is a key feature of the target molecule. ebsco.comwikipedia.org There are several established methods for introducing a nitrile group onto an aromatic ring.

Sandmeyer Reaction: This classic reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide (CuCN) solution to yield the nitrile. This would be a viable route starting from a 2-amino-6-fluorobiphenyl derivative.

Palladium-Catalyzed Cyanation: Aryl halides or triflates can be directly converted to nitriles using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This method offers mild conditions and broad substrate scope.

Dehydration of Amides: A primary amide can be dehydrated to the corresponding nitrile using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (B1165640) (TFAA). wikipedia.org This would require the prior synthesis of the corresponding benzamide (B126) precursor.

Synthesis of Precursors and Intermediates for this compound

2-Bromo-6-fluorobenzonitrile: This intermediate can be synthesized from 2-amino-6-fluorobenzonitrile (B142694) via a Sandmeyer-type reaction using sodium nitrite (B80452) and copper(I) bromide. Alternatively, it could be prepared from 1-bromo-3-fluorobenzene (B1666201) through ortho-lithiation followed by quenching with a cyanating agent.

4-Aminophenylboronic acid: This crucial reagent for Suzuki coupling is often used in its protected form to avoid side reactions involving the amino group. A common precursor is 4-bromoaniline, which can be protected (e.g., as a Boc-carbamate), then converted to the boronic acid via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.

2-(4-Nitrophenyl)-6-fluorobenzonitrile: This intermediate is synthesized via a cross-coupling reaction, for example, between 2-bromo-6-fluorobenzonitrile and 4-nitrophenylboronic acid. The subsequent reduction of the nitro group yields the final product.

The strategic combination of these advanced methodologies allows for the convergent and efficient synthesis of this compound, a molecule with a specific and valuable arrangement of functional groups. researchgate.net

Synthesis of Substituted Fluorobenzonitriles

The preparation of the 2-halo-6-fluorobenzonitrile scaffold is a critical precursor step. A common approach involves halogen exchange reactions or multi-step synthesis from readily available starting materials.

One documented route is the preparation of 2-chloro-6-fluorobenzonitrile. This can be achieved via a sequence involving diazotization, fluorination, ammoxidation, and hydrolysis reactions. researchgate.net Another patented method describes a two-step process starting from 2,3,6-trichlorobenzonitrile. The initial step is a fluorination reaction using potassium fluoride in an aprotic polar solvent like N-methyl-2-pyrrolidone at elevated temperatures (e.g., 190°C for 4 hours), which yields 3-chloro-2,6-difluorobenzonitrile. google.com This intermediate is then subjected to catalytic reduction with hydrogen gas in the presence of a palladium or platinum catalyst to remove the chlorine atom at the 3-position, affording 2,6-difluorobenzonitrile (B137791). google.comgoogle.com

A similar strategy can be envisioned for the synthesis of other 2-halo-6-fluorobenzonitriles, which serve as key intermediates for subsequent cross-coupling reactions. For instance, 2-chloro-6-fluorotoluene (B1346809) can be converted to 2-chloro-6-fluorobenzaldehyde, which can then be transformed into the corresponding nitrile. patsnap.com

The following table summarizes representative conditions for the synthesis of a key precursor, 3-chloro-2,6-difluorobenzonitrile.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3,6-Trichlorobenzonitrile | Potassium Fluoride | N-methyl-2-pyrrolidone | 190 | 4 | 95 | google.com |

This table is interactive. Users can sort and filter the data.

Synthesis of Substituted Aminophenyl Derivatives

The aminophenyl moiety can be introduced in its final form or as a precursor, such as a nitrophenyl group, which is later reduced. The reduction of nitrophenols is a well-established transformation. For example, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) can be efficiently carried out using various catalysts, including copper(II) complexes and nanostructured materials, in the presence of a reducing agent like sodium borohydride. nih.govnih.govmdpi.comoiccpress.commdpi.com

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a direct method for the formation of carbon-nitrogen bonds. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. While direct amination of a pre-formed 2-aryl-6-fluorobenzonitrile is possible, a more common strategy involves coupling a fluorobenzonitrile derivative with an aminophenyl-containing coupling partner.

Palladium-catalyzed Suzuki-Miyaura coupling is another powerful tool. This reaction involves the cross-coupling of an organoboron compound with an organic halide. In the context of synthesizing the target molecule, this would typically involve the reaction of a 2-halo-6-fluorobenzonitrile with a 4-aminophenylboronic acid or its ester derivative. nih.govresearchgate.net The reaction is catalyzed by a palladium complex and requires a base. High yields have been reported for analogous reactions, such as the coupling of 4-bromobenzonitrile (B114466) with 4-formylphenylboronic acid, which proceeds with a 97% yield. researchgate.net

The table below outlines typical conditions for a Suzuki-Miyaura cross-coupling reaction, which could be adapted for the synthesis of this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromobenzonitrile | Phenylboronic Acid | LaF3·Pd nanocatalyst | K2CO3 | Aqueous medium | 70 | up to 97 | researchgate.net |

| 4-Chlorobenzonitrile | p-Tolylboronic Acid | [NHC·H][Pd(η3-R-allyl)Cl2] | K3PO4 | Dioxane | 60 | 89 | rsc.org |

This table is interactive. Users can sort and filter the data.

Computational and Theoretical Investigations of 2 4 Aminophenyl 6 Fluorobenzonitrile

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling, particularly using Density Functional Theory (DFT), is a standard approach for predicting the spectroscopic properties of organic molecules. These calculations can provide a detailed understanding of the molecule's quantum mechanical properties, which in turn govern its interaction with electromagnetic radiation.

Theoretical Vibrational (IR, Raman) Spectra Calculation

A theoretical calculation of the infrared (IR) and Raman spectra of 2-(4-Aminophenyl)-6-fluorobenzonitrile would involve optimizing the molecule's geometry to its lowest energy state. Following this, the vibrational frequencies and their corresponding intensities would be calculated. This analysis would allow for the assignment of specific vibrational modes to the functional groups within the molecule, such as the C≡N stretch of the nitrile group, the N-H stretches of the amine group, the C-F stretch, and various aromatic ring vibrations.

A hypothetical data table for such a study would typically present the calculated vibrational frequency (in cm⁻¹), the IR intensity, the Raman activity, and the assignment of the vibrational mode.

Interactive Data Table: Hypothetical Theoretical Vibrational Spectra Data (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H asymmetric stretch | 3500 | Medium | Low |

| N-H symmetric stretch | 3400 | Medium | Low |

| C≡N stretch | 2230 | High | High |

Theoretical Electronic (UV-Vis, Fluorescence) Spectra Prediction

The prediction of electronic spectra, such as UV-Vis absorption and fluorescence, is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). Similarly, the fluorescence spectrum can be predicted by calculating the energy of the emission from the first excited state to the ground state.

A summary of these hypothetical predictions would be presented in a data table.

Interactive Data Table: Hypothetical Theoretical Electronic Spectra Data (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Parameter | Predicted Value | Electronic Transition |

|---|---|---|

| λmax (absorption) | 320 nm | π → π* |

| Oscillator Strength | 0.85 |

In Silico Mechanistic Studies of Hypothetical Reactions Involving this compound

In silico mechanistic studies are computational explorations of potential chemical reactions. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of a molecule's reactivity. For this compound, hypothetical reactions could include electrophilic aromatic substitution, reactions involving the amino or nitrile groups, or polymerization processes.

Currently, there are no published in silico mechanistic studies involving this specific compound. Such research would be valuable for predicting its chemical behavior and guiding the design of new synthetic routes or applications.

Detailed Preclinical Research Data on this compound Remains Limited in Publicly Accessible Scientific Literature

The inquiry requested an in-depth analysis of the molecular interactions and biological pathway investigations of this compound, with a focus on preclinical and in vitro research. This included specific subsections on biomolecular target interactions—such as enzyme inhibition, receptor binding, and protein-ligand interaction kinetics—as well as its effects on cellular pathways like cell uptake, cell cycle progression, and apoptosis.

While searches were conducted for each of these specific areas in relation to this compound, the results did not yield specific studies on this particular molecule. The available research often pertains to structurally related but distinct compounds, such as fluorinated 2-(4-aminophenyl)benzothiazoles or other benzonitrile (B105546) derivatives. Extrapolating findings from these different molecules to this compound would be scientifically inappropriate and would not meet the required standards of accuracy for the requested article.

Scientific research and publication is an ongoing process, and information on specific compounds may become available over time. However, based on the current indexed literature, the specific data required to populate the requested article on the molecular and cellular activities of this compound has not been published or is not widely accessible.

Molecular Interactions and Biological Pathway Investigations Preclinical/in Vitro Research Focus

Cellular Pathway Modulation and Phenotypic Screening in Model Systems

Modulation of Protein-Protein Interactions (PPIs) and Protein Degradation Pathways (e.g., PROTACs)

Current preclinical research has not extensively documented the direct involvement of 2-(4-Aminophenyl)-6-fluorobenzonitrile in the modulation of protein-protein interactions (PPIs) or its application as a component in proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov This strategy represents a novel therapeutic modality for targeting proteins that have been traditionally difficult to inhibit. youtube.com

Functional Studies in Relevant Cell Lines (e.g., Cancer Cells, Immune Cells, Neuronal Cells)

While specific functional studies on this compound are limited, research on the broader class of 2-(4-aminophenyl)benzothiazoles provides insights into their activity in cancer cell lines. These compounds have demonstrated potent and selective anti-tumor properties in vitro. nih.govnih.gov

Notably, these agents exhibit significant growth-inhibitory effects against a subset of human cancer cell lines, including breast (MCF-7, MDA-468) and renal (TK-10) carcinoma cells, with GI50 values often in the nanomolar range. nih.govdocumentsdelivered.com In contrast, other cell lines, such as the breast cancer line MDA-MB-435 and certain renal (A498, CAKI-1) and prostate (PC-3) cancer cells, have shown resistance to these compounds. nih.gov The differential sensitivity is a key feature of this class of molecules. For instance, in sensitive cell lines like MDA-468, treatment with substituted 2-(4-aminophenyl)benzothiazoles has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle. capes.gov.br

Information regarding the functional effects of this compound on immune cells and neuronal cells is not currently available in the reviewed literature.

Table 1: In Vitro Activity of 2-(4-Aminophenyl)benzothiazole Analogs in Human Cancer Cell Lines

| Cell Line | Cancer Type | Sensitivity | Reported GI50 |

| MCF-7 | Breast Carcinoma | Sensitive | <10 nM |

| MDA-468 | Breast Carcinoma | Sensitive | Not Specified |

| TK-10 | Renal Carcinoma | Sensitive | Not Specified |

| MDA-MB-435 | Breast Carcinoma | Insensitive | >10 µM |

| A498 | Renal Carcinoma | Insensitive | Not Specified |

| CAKI-1 | Renal Carcinoma | Insensitive | Not Specified |

| PC-3 | Prostate Carcinoma | Insensitive | >30 µM |

Data is for the general class of 2-(4-aminophenyl)benzothiazoles and not specifically for this compound. nih.govdocumentsdelivered.com

Mechanisms of Action at the Molecular and Cellular Level

Understanding Molecular Recognition and Binding Modes

The molecular recognition and binding modes of this compound have not been specifically elucidated. However, studies on the parent structure, 2-(4-aminophenyl)benzothiazoles, indicate that these planar, hydrophobic molecules can act as potent agonists for the aryl hydrocarbon receptor (AhR). nih.gov The binding to the cytosolic AhR is a high-affinity interaction, occurring at nanomolar concentrations. nih.gov This interaction is a critical initiating step in their mechanism of action in sensitive cancer cells.

The precise recognition of benzonitrile (B105546) derivatives by host macrocycles through non-covalent interactions has been demonstrated in co-crystallization studies, highlighting the potential for specific binding modes driven by forces such as C-H⋯π, C-H⋯O, and C-H⋯N interactions. nih.gov While this research showcases the binding potential of the benzonitrile fragment, it does not describe the specific biological receptor interactions for this compound.

Downstream Signaling Pathway Analysis

For the class of 2-(4-aminophenyl)benzothiazoles, binding to the AhR initiates a downstream signaling cascade. nih.gov Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. nih.gov

A key downstream target is the cytochrome P450 1A1 (CYP1A1) gene. nih.govnih.gov The induction of CYP1A1 mRNA and protein expression is observed exclusively in sensitive cancer cell lines. nih.gov The expressed CYP1A1 enzyme then metabolizes the 2-(4-aminophenyl)benzothiazole compounds into reactive electrophilic species. nih.govnih.gov These reactive intermediates can then form covalent DNA adducts, which are detected in the DNA of sensitive tumor cells. nih.govnih.gov The formation of these DNA adducts is considered a crucial step in the execution of the anti-tumor activity of this class of compounds. nih.gov

Preclinical In Vitro Efficacy in Disease-Relevant Biological Models

Anti-Parasitic Activity in In Vitro Models

There is currently no available data from in vitro studies to support the anti-parasitic activity of this compound. While various heterocyclic compounds, including those with nitrogen-containing rings, have been investigated for their potential as anti-parasitic agents against organisms such as Leishmania, Trypanosoma, and Toxoplasma, specific research on this particular fluorinated benzonitrile derivative in this context is lacking. nih.govresearchgate.net

Anti-Infective Properties Against Specific Pathogens (e.g., Mycobacteria)

Extensive searches of publicly available scientific literature and databases did not yield any specific studies or data regarding the anti-infective properties of this compound against mycobacteria. While related classes of compounds, such as fluoroquinolones, have been investigated for their activity against various mycobacterial species, no research directly evaluating this specific compound has been identified. Therefore, there is no reported data on its efficacy, mechanism of action, or spectrum of activity against this group of pathogens.

Modulation of Immune Responses in Cell-Based Assays

Similarly, a comprehensive review of available research indicates a lack of studies focused on the modulation of immune responses by this compound in cell-based assays. There are no published reports detailing its effects on cytokine production, lymphocyte proliferation, macrophage activity, or other key immunological parameters in vitro. Consequently, the potential for this compound to act as an immunomodulatory agent remains uninvestigated in the public domain.

Structure Activity Relationship Sar and Molecular Design Principles for 2 4 Aminophenyl 6 Fluorobenzonitrile Derivatives

Systematic Modification of the Aminophenyl Moiety

The 4-aminophenyl portion of the molecule presents multiple avenues for modification. Alterations to the aromatic ring's substituents, the nature of the amine functionality, and the linkage between the two phenyl rings can profoundly influence biological activity.

The introduction of substituents onto the aminophenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for a given biological target. The nature and position of these substituents are critical.

The following table summarizes the potential impact of various substituents on the aminophenyl ring based on established medicinal chemistry principles.

| Substituent (R) | Position | Electronic Effect | Potential Impact on Activity/Selectivity |

| -Cl | Ortho, Meta | Electron-Withdrawing, Inductive | May alter ring electronics; steric hindrance at ortho position could disrupt binding. |

| -F | Ortho, Meta | Electron-Withdrawing, Inductive | Can form specific hydrogen bonds and block metabolic sites; generally well-tolerated sterically. |

| -CH₃ | Ortho, Meta | Electron-Donating, Inductive | Increases lipophilicity; potential for steric clashes at ortho position. |

| -OCH₃ | Ortho, Meta | Electron-Donating, Resonance | Can act as a hydrogen bond acceptor; may improve solubility and alter conformation. |

| -CF₃ | Meta | Strongly Electron-Withdrawing | Can significantly alter electronic properties and improve metabolic stability. |

| -NH₂ | Meta | Strongly Electron-Donating | Can act as a hydrogen bond donor; significantly increases polarity. |

This table is illustrative and based on general principles of structure-activity relationships. The actual effects would need to be confirmed through empirical testing for this specific scaffold.

The primary amine (-NH₂) on the aminophenyl ring is a key functional group, often serving as a critical hydrogen bond donor or a site for salt bridge formation with an acidic residue in a target protein. Modification of this group to a secondary (-NHR) or tertiary (-NR₂) amine can systematically probe its role and impact the compound's properties.

Primary Amine (-NH₂): Typically acts as a strong hydrogen bond donor. Its basicity allows for potential ionic interactions.

Secondary Amine (-NHR): Retains one hydrogen for hydrogen bond donation but introduces a substituent (R). The nature of the 'R' group can be varied to explore steric tolerance in the binding pocket and introduce new interactions. The conversion of nitriles to secondary amines is a known synthetic route, often yielding these derivatives for SAR studies. rsc.orgrsc.org

Tertiary Amine (-NR₂): Cannot act as a hydrogen bond donor but can still function as a hydrogen bond acceptor. The loss of hydrogen bonding capability can help determine the importance of this interaction for activity. The increased steric bulk can also probe the size of the binding site. Catalytic hydrogenation of nitriles can sometimes lead to tertiary amine byproducts, which can be useful for these analyses. commonorganicchemistry.com

Research on other scaffolds has demonstrated that such modifications can dramatically alter biological activity. For example, in some cases, the primary amine is essential, while in others, replacing it with a secondary amine bearing a specific alkyl or aryl group leads to enhanced potency.

While the parent compound features a direct phenyl-phenyl bond, introducing a linker between the two aromatic rings is a common strategy in medicinal chemistry to alter the molecule's conformational flexibility and the spatial relationship between the two moieties.

Ether Linker (-O-): An oxygen linker introduces a bent geometry and can act as a hydrogen bond acceptor. It provides some rotational freedom, allowing the phenyl rings to adopt different orientations.

Alkyl Linkers (-CH₂-, -CH₂CH₂-): Methylene or ethylene (B1197577) linkers increase the distance and flexibility between the rings. Elongating the alkyl tether can improve selectivity for a target by allowing the molecule to better fit the structural requirements of a specific binding site. nih.gov

Amide Linker (-CONH-): Introduces a rigid, planar unit that can act as both a hydrogen bond donor and acceptor, significantly restricting the molecule's conformation while adding key interaction points.

The choice of linker affects the torsional angle between the two rings, which can be a critical determinant of biological activity in biphenyl-containing compounds. These variations allow for the optimization of the molecule's three-dimensional shape to achieve a better complementary fit with its biological target.

Exploration of the Fluorobenzonitrile Core Modifications

The 2-fluoro-6-cyanophenyl moiety is another critical region for SAR exploration. The position of the fluorine and nitrile groups, as well as the introduction of other substituents, can fine-tune the electronic properties and binding interactions of this part of the molecule.

The specific arrangement of the fluorine and nitrile groups on the benzonitrile (B105546) ring is crucial. The ortho-fluoro substituent has a strong electron-withdrawing inductive effect and can influence the planarity of the molecule and the reactivity of the adjacent nitrile group. acs.org Moving these groups to different positions on the ring would create distinct isomers with different electronic and steric profiles.

For example, moving the fluorine from the 2-position to the 3- or 4-position would alter the molecule's dipole moment and the electronic character of the nitrile. The nitrile group itself is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor or participating in covalent interactions with target residues. nih.govnih.gov Its position dictates its accessibility and interaction geometry. Studies on fluorinated benzonitriles have shown that the position of the fluoro substituent can significantly affect the energetics of bond activations and interactions with metal centers, highlighting the sensitivity of the system to positional changes. acs.org

The following table outlines the expected consequences of rearranging the substituents on the benzonitrile ring.

| Isomer | Key Structural Feature | Expected Impact |

| 2-Fluoro-6-cyanophenyl (Parent) | Fluorine and nitrile are ortho to the biphenyl (B1667301) link. | Strong inductive effect from fluorine may influence nitrile reactivity and ring electronics. Potential for intramolecular interactions. |

| 3-Fluoro-4-cyanophenyl | Fluorine is meta and nitrile is para to the biphenyl link. | Alters the overall dipole moment. The para-nitrile is a common motif and may be optimal for certain target interactions. |

| 4-Fluoro-2-cyanophenyl | Fluorine is para and nitrile is ortho to the biphenyl link. | Maximizes the inductive effect of fluorine on the ring's electronics relative to the biphenyl linkage. |

This table presents hypothesized impacts based on general chemical principles. The precise effects on biological activity would be target-dependent.

Further modifications can be explored by replacing the fluorine atom with other halogens or by adding alkyl groups to the benzonitrile ring.

Other Halogens (Cl, Br): Replacing fluorine with chlorine or bromine would increase both the size (steric bulk) and the lipophilicity of the molecule. While all are electron-withdrawing, their ability to form halogen bonds differs, which could introduce new, favorable interactions with the target protein. Studies on related compounds have shown that increasing the atomic number of a halogen substituent can enhance binding affinity. researchgate.net However, the larger size may also lead to steric clashes.

Alkyl Substituents (-CH₃, -C₂H₅): The addition of small alkyl groups, such as methyl or ethyl, would increase lipophilicity and introduce steric bulk. omicsonline.org The position of these groups is critical; for example, placing a methyl group adjacent to the nitrile or the biphenyl linkage could force a change in the molecule's preferred conformation. nih.gov Varying the size of alkyl groups is a standard strategy to probe for hydrophobic pockets within a binding site and to balance the hydrophilic/hydrophobic character of the molecule. uzh.ch

These modifications allow for a systematic exploration of the steric, electronic, and hydrophobic requirements of the target's binding site, guiding the design of derivatives with improved pharmacological profiles.

Conformational Restriction and Rigidification Strategies

One of the primary methods to achieve rigidification is through the introduction of cyclic constraints. This can be accomplished by creating a bridge between the two aromatic rings, a strategy known as macrocyclization. This approach has been successfully employed in the development of kinase inhibitors to enhance inhibitory activity and overcome drug resistance. amm-journal.orgscienceopen.com For instance, in a series of pyrazolopyrimidine-based inhibitors, rigidification through a ring-closure strategy led to a notable improvement in selectivity against a panel of kinases. nih.gov This suggests that by constraining the dihedral angle between the phenyl and benzonitrile rings of 2-(4-aminophenyl)-6-fluorobenzonitrile derivatives, it may be possible to achieve enhanced selectivity for the intended biological target.

Another approach to restrict conformation is the introduction of bulky substituents at the ortho positions of the phenyl rings. This steric hindrance can limit the rotational freedom around the central bond, favoring a specific torsional angle. While this can enforce a bioactive conformation, it may also introduce unfavorable steric clashes with the target protein, necessitating a careful balance in the design of such analogues.

The table below summarizes various rigidification strategies that could be applied to the this compound scaffold and their potential impact on biological activity, based on findings from related classes of compounds. nih.govnih.govbiorxiv.org

| Strategy | Example Modification | Potential Advantages | Potential Disadvantages |

| Macrocyclization | Bridging the two rings with an aliphatic or ethereal linker. | Increased potency and selectivity, improved metabolic stability. | Increased synthetic complexity, potential for reduced solubility. |

| Ortho-substitution | Introduction of a methyl or halogen group at the 2' or 6' position of the aminophenyl ring. | Reduced rotational freedom, potential to lock in an active conformation. | May introduce steric hindrance, potentially complex synthesis. |

| Ring Fusion | Fusing one of the phenyl rings with another ring system to create a more rigid scaffold. | Significant reduction in conformational flexibility, novel chemical space. | Major structural change that may negatively impact binding, high synthetic complexity. |

It is important to note that while rigidification can offer significant advantages, it is not universally beneficial. The success of this strategy is highly dependent on the specific target and the ability to correctly identify and stabilize the bioactive conformation. nih.gov

Bioisosteric Replacements and Their Effects on Molecular Interactions

The 4-aminophenyl ring is a critical component, likely involved in key interactions with the biological target. Its replacement with other aromatic or heteroaromatic systems can significantly impact the compound's activity. For example, replacing a phenyl ring with a pyridine (B92270) ring can introduce a hydrogen bond acceptor, alter the molecule's polarity, and potentially improve solubility. mdpi.com Saturated bioisosteres, such as bicyclo[1.1.1]pentane, have also been used to replace para-substituted phenyl rings, leading to improvements in solubility and metabolic stability while maintaining biological activity. researchgate.net

The nitrile group is another important functional feature. It is a versatile group that can act as a hydrogen bond acceptor and is a known bioisostere for halogens and carbonyl groups. researchgate.netnih.gov In many kinase inhibitors, the nitrile moiety has been shown to form crucial hydrogen bonds with the hinge region of the kinase domain, contributing significantly to binding affinity. nih.gov Replacing the nitrile with other electron-withdrawing groups or hydrogen bond acceptors, such as a trifluoromethyl group or a small heterocyclic ring, could modulate these interactions.

The following table outlines potential bioisosteric replacements for key functional groups in this compound and their anticipated effects on molecular properties.

| Original Moiety | Bioisosteric Replacement | Potential Effects on Molecular Properties and Interactions |

| 4-Aminophenyl | Pyridyl, Pyrimidinyl | Introduction of hydrogen bond acceptors, altered electronics, improved solubility. |

| Indazolyl, Benzimidazolyl | Potential for additional hydrogen bonding interactions, increased scaffold rigidity. | |

| Cyclohexyl, Bicyclo[1.1.1]pentyl | Increased sp3 character, improved solubility and metabolic stability, altered vector for substituents. | |

| Nitrile (Cyano) | Halogen (e.g., Cl, Br) | Mimics the electronic properties and size to some extent, but lacks hydrogen bonding capability. |

| Trifluoromethyl (CF3) | Strong electron-withdrawing group, can improve metabolic stability. | |

| Oxadiazole, Triazole | Can act as hydrogen bond acceptors and modulate physicochemical properties. | |

| Acetylide (C≡CH) | Maintains linear geometry, can participate in different types of interactions. |

The judicious application of bioisosteric replacements can lead to derivatives with optimized properties. However, the outcome of such modifications is often context-dependent and requires empirical validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. hilarispublisher.com In the context of this compound derivatives, QSAR can be a valuable tool in a ligand-based design approach, especially when the three-dimensional structure of the biological target is unknown. nih.gov This methodology allows for the prediction of the activity of novel, unsynthesized analogues, thereby guiding the synthetic efforts towards more potent compounds.

A typical QSAR study for this class of compounds would involve the generation of a dataset of analogues with varying substituents on both the aminophenyl and the fluorobenzonitrile rings. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Key Molecular Descriptors for QSAR of this compound Derivatives:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges can describe the electronic nature of the substituents and their influence on interactions such as hydrogen bonding and π-π stacking.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) can quantify the size and shape of the substituents, which is crucial for understanding the fit of the molecule in the binding pocket.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) describes the hydrophobicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets of the target protein.

Once the descriptors are calculated, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net A robust QSAR model, characterized by high correlation coefficients (r²) and good predictive power (q²), can provide valuable insights into the structure-activity relationships. nih.gov For instance, a positive coefficient for a hydrophobic descriptor would suggest that increasing the hydrophobicity of a particular region of the molecule is likely to increase its biological activity.

The following table illustrates the components of a hypothetical QSAR study for this compound derivatives.

| QSAR Component | Description | Example for this compound Derivatives |

| Dataset | A series of structurally related compounds with measured biological activity. | Analogues with various substituents on the aminophenyl and fluorobenzonitrile rings. |

| Molecular Descriptors | Numerical representations of molecular properties. | Hammett constants for substituents on the phenyl rings, logP, molar refractivity. |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). |

| Model Validation | Assessment of the model's robustness and predictive power. | Cross-validation (leave-one-out), prediction on an external test set. |

| Interpretation | Deriving design principles from the QSAR equation. | Identifying which properties (e.g., electronic, steric) are most important for activity at different positions. |

The insights gained from such a QSAR model can then be used to design new this compound derivatives with potentially improved biological activity, thus accelerating the drug discovery process. mdpi.com

Applications As a Chemical Probe and Building Block in Advanced Research

Development as a Fluorescent Probe for Biological Systems

While specific studies detailing the use of 2-(4-Aminophenyl)-6-fluorobenzonitrile as a fluorescent probe are not extensively documented, its molecular architecture provides a strong basis for its potential in this field. The principles of fluorescent probe design suggest that its structural motifs are well-suited for creating sensors for biological environments.

The design of fluorescent probes often relies on creating molecules with a donor-π-acceptor (D-π-A) structure, which facilitates a process known as intramolecular charge transfer (ICT). In the case of this compound, the electron-donating aminophenyl group serves as the donor, while the electron-withdrawing nitrile group acts as the acceptor, connected through the π-system of the biphenyl (B1667301) core. This arrangement is a foundational principle for creating environmentally sensitive fluorophores. researchgate.netresearchgate.net

Upon excitation with light, an electron can be promoted from the donor to the acceptor, creating an excited state with a large dipole moment. The energy of this ICT state, and thus the emission wavelength of the fluorophore, can be highly sensitive to the polarity of the surrounding environment. This solvatochromic effect is a key principle used to modulate fluorescence. Furthermore, the fluorine atom can fine-tune the molecule's photophysical properties, including its absorption and emission wavelengths and quantum yield, due to its strong electronegativity. organic-chemistry.org The design of fluorescent probes often involves linking a recognition site to the fluorophore in a way that a specific biological interaction or reaction triggers a change in the ICT process, leading to fluorescence enhancement ("turn-on"), quenching ("turn-off"), or a ratiometric shift in emission. nih.govresearchgate.net

For a fluorescent probe to be effective in live-cell imaging, it must possess several key characteristics: the ability to cross the cell membrane, low cytotoxicity, and the capacity to localize to a specific organelle or report on a particular analyte. nih.govwikipedia.org The design of this compound, being a relatively small and moderately lipophilic molecule, suggests it may have good cell permeability.

Probes with ICT characteristics are particularly useful for mechanistic studies within cells. researchgate.netresearchgate.net For instance, changes in local polarity, such as those occurring within lipid droplets or during protein folding events, could be monitored by observing shifts in the emission spectrum of a probe based on this scaffold. nih.gov While the parent compound would likely require modification with specific targeting moieties to achieve localization in organelles like mitochondria or lysosomes, its core structure is a promising starting point for developing such advanced imaging tools. researchgate.netnih.gov The development of multi-substituted single benzene (B151609) fluorophores from similar amino-benzonitrile precursors has already demonstrated utility in cellular imaging, highlighting the potential of this chemical class. nih.gov

High-throughput screening (HTS) is a cornerstone of modern drug discovery and requires robust and sensitive assays to rapidly test large libraries of compounds. Fluorescent probes are integral to many HTS formats. A probe intended for HTS should ideally exhibit a significant and rapid change in fluorescence upon interaction with its target, such as an enzyme or receptor.

A molecule like this compound could be adapted for HTS applications if its fluorescence properties can be modulated by a specific biological event. For example, if the compound were a substrate for an enzyme, the enzymatic modification of its amino or nitrile group could disrupt the ICT process, leading to a detectable change in fluorescence. This "turn-on" or "turn-off" response can be used to screen for enzyme inhibitors. Similarly, if the compound's fluorescence is sensitive to binding to a specific protein, it could be used in fluorescence polarization or intensity-based binding assays. The development of miniaturized HTS assays often relies on such sensitive optical readouts to identify new biologically active molecules.

Utility as a Versatile Synthetic Building Block

The chemical reactivity of the nitrile, amine, and fluoro-aromatic functionalities makes this compound a valuable building block for constructing more complex molecules with applications in medicinal chemistry and materials science.

One of the most direct applications of this compound is in the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of pharmacological activities, including use as anticancer agents. The 2-fluorobenzonitrile (B118710) moiety is a well-established precursor for quinazoline (B50416) synthesis. The reaction typically involves the condensation of the 2-fluorobenzonitrile with a nitrogen-containing reagent such as formamidine (B1211174) or guanidine. In this process, the nitrile group undergoes cyclization, and the fluorine atom at the adjacent position acts as a leaving group.

Starting with this compound, a variety of substituted quinazolines can be prepared. For example, reaction with an appropriate amidine could yield a 2-substituted-4-(4-aminophenyl)-8-fluoroquinazoline, a scaffold that has been explored for the development of enzyme inhibitors. researchgate.net

| Reactant | Reaction Type | Resulting Quinazoline Core Structure | Potential Application |

|---|---|---|---|

| Guanidine | Cyclocondensation | 2-Amino-4-(4-aminophenyl)-8-fluoroquinazoline | Kinase Inhibitors, Medicinal Chemistry |

| Formamidine | Cyclocondensation | 4-(4-aminophenyl)-8-fluoroquinazoline | Pharmaceutical Intermediate |

| Substituted Amidines (R-C(NH)NH₂) | Cyclocondensation | 2-Alkyl/Aryl-4-(4-aminophenyl)-8-fluoroquinazoline | Scaffolds for Drug Discovery |

The incorporation of this building block into more complex polycyclic systems like huprines is also conceivable, though more synthetically challenging. Huprines are potent acetylcholinesterase inhibitors based on a tetracyclic quinoline (B57606) framework. nih.gov While the direct synthesis from a quinazoline precursor is not a standard route, the quinoline core of huprines is often constructed via methods like the Friedländer annulation, which condenses a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. organic-chemistry.org Transforming this compound into a suitable precursor for a Friedländer synthesis would require multiple synthetic steps to generate the required functionality, making this a less direct but potential long-term application of the scaffold.

The functional groups present in this compound also make it a candidate monomer for the synthesis of high-performance polymers. Fluorinated polymers are known for their exceptional thermal stability and chemical resistance. The aromatic amine group provides a reactive site for polycondensation reactions, for instance, with diacyl chlorides to form polyamides, or with dianhydrides to produce polyimides. These classes of polymers are known for their high strength and thermal stability.

Furthermore, the benzonitrile (B105546) unit itself has applications in materials science. Benzonitrile derivatives can serve as building blocks for polymers with specific optical or electrical properties. The nitrile group can undergo reactions like cyclotrimerization to form highly cross-linked, thermally stable triazine-based polymer networks. Phthalonitriles (benzenes with two nitrile groups) are precursors to thermosetting polymers with outstanding high-temperature performance. The combination of the rigid biphenyl structure, the polar nitrile group, and the electron-withdrawing fluorine atom suggests that polymers incorporating this compound could have interesting properties for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as specialized dielectric materials.

Scaffold for Combinatorial Library Synthesis in Drug Discovery Research

The molecular architecture of this compound presents several key features that make it a theoretically attractive scaffold for the synthesis of combinatorial libraries in drug discovery. A scaffold in this context is a core molecular structure to which a variety of chemical appendages can be attached, leading to a large number of structurally related compounds, or a library. The primary reactive sites on this molecule are the aniline-type primary amine (-NH2) group and, to a lesser extent, the nitrile (-CN) group, which can be chemically transformed.

Key Structural Features for Combinatorial Synthesis:

| Feature | Potential for Diversification |

| Primary Aromatic Amine (-NH2) | This group is highly versatile for forming a wide range of chemical bonds. It can readily undergo acylation with carboxylic acids, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively. It can also participate in reductive amination with aldehydes and ketones to generate secondary amines, and in various coupling reactions. |

| Fluorine (-F) Substituent | The fluorine atom on the benzonitrile ring can influence the molecule's electronic properties and lipophilicity. While not typically a site for diversification in library synthesis, its presence can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting library members. |

| Nitrile (-CN) Group | The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It can also participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles. These transformations can be employed to introduce further diversity into the library. |

The general strategy for utilizing this compound as a scaffold would involve a series of parallel reactions where the core structure is reacted with a diverse set of building blocks. For example, by reacting the primary amine with a collection of 100 different carboxylic acids, a library of 100 distinct amide derivatives could be rapidly synthesized. Further modification of the nitrile group could then exponentially increase the size and diversity of the library.

While no specific combinatorial libraries based on this scaffold are documented in the searched literature, the principles of combinatorial chemistry suggest its potential utility. The resulting libraries of compounds could then be screened against various biological targets to identify potential new drug leads.

Development as a Molecular Tool for Investigating Specific Biological Pathways

A molecular tool, or probe, is a molecule used to study and understand biological processes at the molecular level. Such tools are often designed to interact with a specific biological target, such as an enzyme or a receptor, thereby allowing researchers to investigate the target's function. The development of this compound or its derivatives as molecular tools for investigating specific biological pathways has not been reported in the available scientific literature.

However, its structural motifs are present in molecules with known biological activities, suggesting that derivatives of this compound could potentially be developed as probes. For instance, the aminophenyl and fluorobenzonitrile moieties are found in various kinase inhibitors and other biologically active compounds.

Hypothetical Development as a Molecular Probe:

To develop a derivative of this compound as a molecular probe, the following steps would typically be undertaken:

Identification of a Biological Target: Based on computational modeling or screening data, a specific biological target (e.g., a protein kinase) would be identified for which the compound or its analogs show some affinity.

Structural Optimization: The core structure would be chemically modified to enhance its potency and selectivity for the target. This would involve synthesizing a small, focused library of derivatives and evaluating their activity.

Attachment of a Reporter Group: For a probe to be useful, it often needs to be detectable. This is typically achieved by attaching a reporter group, such as a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a radioactive isotope. The primary amine of this compound would be a convenient handle for attaching such reporter groups.

Validation of the Probe: The final probe molecule would be rigorously tested to ensure that it retains its high affinity and selectivity for the intended target and that the attached reporter group does not interfere with its biological activity.

Once validated, such a probe could be used in a variety of cell-based or in vitro assays to study the localization, expression, and function of its biological target, thereby providing valuable insights into specific biological pathways. As of now, such a development for this compound remains a prospective area of research.

Future Research Directions and Unexplored Avenues

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The advancement of omics technologies, such as proteomics and metabolomics, offers a powerful lens through which to investigate the biological effects of 2-(4-Aminophenyl)-6-fluorobenzonitrile. mdpi.com These approaches allow for a global, unbiased analysis of molecular changes within a biological system upon exposure to a compound. mdpi.comnih.gov

Future research could employ proteomic strategies to identify the direct protein targets of this compound and its downstream effects on protein expression and signaling pathways. nih.gov Techniques like mass spectrometry-based proteomics can provide a comprehensive profile of the proteome, revealing cellular responses and potential mechanisms of action. nih.gov

Similarly, metabolomics can be used to map the metabolic perturbations caused by the compound. nih.gov By analyzing the dynamic changes in endogenous metabolites, researchers could gain insights into the compound's influence on metabolic pathways, which is crucial for understanding its systemic effects. nih.gov The integration of proteomic and metabolomic data would provide a holistic view of the compound's biological impact, potentially uncovering novel therapeutic applications or biomarkers of its activity. mdpi.com

Table 1: Proposed Omics-Based Research Plan for this compound

| Research Phase | Objective | Key Technologies | Expected Outcomes |

|---|---|---|---|

| Phase 1: Target Identification | To identify the primary protein binding partners of the compound. | Affinity Chromatography-Mass Spectrometry, Thermal Proteome Profiling (TPP) | A list of direct molecular targets and their binding affinities. |

| Phase 2: Pathway Analysis | To understand the global impact on cellular protein expression. | Shotgun Proteomics (e.g., SILAC, iTRAQ, TMT) | Identification of regulated signaling pathways and cellular processes. |

| Phase 3: Metabolic Profiling | To determine the compound's effect on cellular metabolism. | LC-MS and GC-MS-based Metabolomics | A profile of altered metabolic pathways and key metabolite biomarkers. |

| Phase 4: Integrated Analysis | To build a comprehensive model of the compound's mechanism of action. | Systems Biology and Bioinformatics Tools | An integrated network map linking protein targets to metabolic changes. |

Exploration of Allosteric Modulation Mechanisms

Allosteric modulation, where a compound binds to a site on a receptor or enzyme distinct from the primary (orthosteric) site, offers a sophisticated mechanism for regulating biological activity. wikipedia.orgnih.gov Allosteric modulators can fine-tune the response of a target protein to its natural ligand, acting as positive allosteric modulators (PAMs) that enhance activity, or negative allosteric modulators (NAMs) that reduce it. wikipedia.orgnih.gov This approach can lead to drugs with higher specificity and fewer side effects compared to traditional orthosteric ligands. nih.gov

The structure of this compound could potentially interact with allosteric sites on various protein targets. Future research should focus on screening this compound against a panel of receptors and enzymes known to be regulated by allosteric mechanisms, such as G-protein-coupled receptors (GPCRs) or kinases. nih.gov Investigating its ability to modulate the affinity or efficacy of endogenous ligands would be a key first step. wikipedia.org If allosteric activity is identified, subsequent structure-activity relationship (SAR) studies could be initiated to optimize its modulatory effects.

Application in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. nih.govresearchgate.net The self-assembly of small molecules into well-defined, functional nanostructures is a key area of this field. researchgate.net

The molecular structure of this compound contains several features conducive to forming such assemblies. The aromatic rings can participate in π-π stacking, the amine group can act as a hydrogen bond donor, and the fluorine atom and nitrile group can act as hydrogen bond acceptors. The fluorine atom could also potentially engage in specific C-H···F interactions, which have been shown to direct supramolecular architectures. rsc.org

Future studies could explore the self-assembly behavior of this compound in various solvents and conditions. Techniques such as single-crystal X-ray diffraction, scanning electron microscopy (SEM), and atomic force microscopy (AFM) could be used to characterize the resulting supramolecular structures. nih.gov The ability to control the self-assembly of this molecule could lead to the development of novel materials with unique optical, electronic, or biological properties.

Development of Novel Analytical Methods for its Detection and Quantification in Complex Research Matrices

The ability to accurately detect and quantify a compound in complex biological or environmental samples is essential for research and development. nih.gov While standard analytical techniques exist, methods specific to this compound, particularly at low concentrations in matrices like plasma, urine, or cell lysates, may need to be developed and optimized. cdc.govnih.gov

Future work should focus on creating robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a promising approach, offering high selectivity and sensitivity. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) could also be explored, although it may require derivatization of the amine group. nih.govcdc.gov The development of these methods would need to address challenges such as sample preparation, extraction efficiency, and matrix effects to ensure accurate quantification. nih.gov

Table 2: Comparison of Potential Analytical Methods

| Method | Principle | Potential Advantages | Potential Challenges |

|---|---|---|---|

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Cost-effective, widely available. | Lower sensitivity and specificity compared to MS. |

| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | High sensitivity, high specificity, structural confirmation. nih.gov | Higher instrument cost, potential for matrix effects. |

| GC-MS | Gas chromatographic separation followed by mass spectrometry. | High resolution, established libraries for identification. cdc.gov | May require derivatization, not suitable for thermally labile compounds. |

| Immunoassay (e.g., ELISA) | Antibody-based detection. | High throughput, potential for field use. | Requires development of specific antibodies, potential for cross-reactivity. |

Computational Design of Next-Generation Derivatives with Tailored Biological Profiles

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov These techniques can be used to predict the properties of molecules, guide the design of new derivatives, and understand molecular interactions at an atomic level.

For this compound, computational approaches could be employed to design next-generation analogs with enhanced activity, selectivity, or improved pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) studies could identify the key structural features that correlate with a desired biological effect. nih.gov Molecular docking simulations could be used to predict how derivatives might bind to specific protein targets, helping to prioritize which compounds to synthesize. nih.gov By virtually screening libraries of related structures, researchers can focus experimental efforts on the most promising candidates, saving time and resources.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Aminophenyl)-6-fluorobenzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, fluorobenzonitrile derivatives are often synthesized using Pd-catalyzed cross-coupling of 4-aminophenylboronic acids with fluorinated benzonitrile precursors . Optimization strategies include:

- Temperature Control : Maintaining reaction temperatures between 80–100°C to balance reactivity and side-product formation.

- Catalyst Selection : Using Pd(PPh₃)₄ or CuI for improved regioselectivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the aminophenyl (δ ~6.8–7.2 ppm) and fluorobenzonitrile (δ ~7.4–8.1 ppm) moieties. The nitrile group (C≡N) appears as a singlet in ¹³C NMR (δ ~115–120 ppm) .

- FT-IR : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and amine (–NH₂ stretch at ~3400 cm⁻¹).

- X-ray Crystallography : Resolve bond angles and crystal packing, particularly to study fluorine’s electronic effects on the aromatic ring .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent photodegradation of the aromatic amine group .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the –NH₂ group.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from isomeric byproducts or solvent interactions. Strategies include:

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from ortho/meta-substituted isomers.

- High-Resolution MS : Confirm molecular ion ([M+H]⁺ at m/z 213.08) and rule out oligomerization (e.g., dimeric adducts observed in primuline analogs) .

- HPLC-PDA : Use reverse-phase C18 columns (ACN/water gradient) to separate and quantify isomers .

Q. What experimental approaches are suitable for studying the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- TGA-DSC : Measure decomposition onset temperatures (expected >200°C) and identify endothermic/exothermic events.

- GC-MS Pyrolysis : Heat samples to 300°C in a controlled environment; monitor for release of HCN (m/z 27) or fluorine-containing fragments (e.g., m/z 19 for F⁻) .

Q. How can computational modeling enhance the design of this compound-based probes for biological imaging?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., dipole moment, HOMO-LUMO gaps) influenced by fluorine’s electronegativity.

- Molecular Docking : Screen for binding affinity with tau protein fibrils, leveraging structural analogs like ¹⁸F-THK523 (a tau imaging agent) .

Q. What strategies mitigate challenges in synthesizing fluorinated analogs of this compound with enhanced bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.